7-Methoxyindolin-2-one

Vue d'ensemble

Description

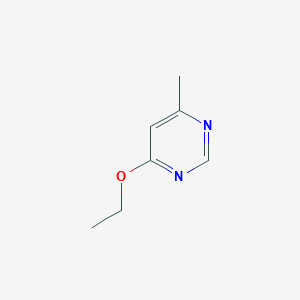

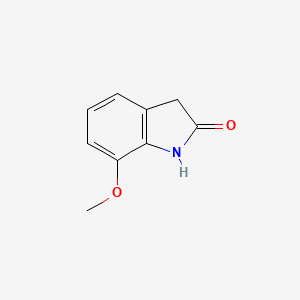

7-Methoxyindolin-2-one is a chemical compound with the molecular formula C9H9NO2 . It is also known as 7-Methoxy-oxindole .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, which includes 7-Methoxyindolin-2-one, has been reported in several studies. For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of new 3-(2-arylhydrazono)indolin-2-one derivatives .Molecular Structure Analysis

The molecular structure of 7-Methoxyindolin-2-one involves a tautomeric equilibrium with a relatively stable compound .Chemical Reactions Analysis

Several chemical reactions involving 2-oxindoles, which include 7-Methoxyindolin-2-one, have been reported. For example, one study described divergent reactions of oxindoles with amino alcohols via the borrowing hydrogen process . Another study reported the radical coupling reactions of oxindoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyindolin-2-one include a molecular weight of 163.18 g/mol. The compound is solid at room temperature .Applications De Recherche Scientifique

Anticancer Activity

7-Methoxyindolin-2-one derivatives have been studied for their potential as anticancer agents . These compounds have shown promising results in inhibiting the growth of cancer cell lines such as breast (MCF-7) and liver (HepG2) cancers. The derivatives exhibit potent anticancer activities with IC50 values ranging from 0.74–4.62 µM against MCF-7 cell line and from 1.13–8.81 µM against HepG2 cell line . This suggests that these compounds could be further developed as therapeutic agents for cancer treatment.

VEGFR-2 Inhibition

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. Indolin-2-one derivatives, including 7-Methoxyindolin-2-one, have been designed and synthesized to act as VEGFR-2 inhibitors . These compounds have demonstrated potent VEGFR-2 inhibitory activities, which could contribute to the development of new anticancer drugs .

Molecular Modeling and Drug Design

7-Methoxyindolin-2-one and its derivatives are used in molecular modeling studies to design new drugs. These compounds serve as scaffolds for creating new molecules with desired pharmacological properties. Molecular docking simulations and pharmacokinetic profiling are part of the drug design process to assess the potential of these compounds as effective drugs .

Cell Cycle Analysis

Research involving 7-Methoxyindolin-2-one derivatives has included cell cycle analysis to understand their mechanism of action. For instance, compound 17a has been shown to induce cell cycle arrest of HepG2 cells at the S phase and increase total apoptosis . This type of analysis is crucial for evaluating the therapeutic potential of new drugs.

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a valuable property in anticancer drugs. Studies have shown that certain 7-Methoxyindolin-2-one derivatives can influence the expression of apoptotic markers such as caspase-3&-9, BAX, and Bcl-2, leading to increased apoptosis in cancer cells . This highlights their potential role in cancer therapy.

Physicochemical Property Prediction

In the development of new pharmaceuticals, predicting the physicochemical properties of compounds is essential. 7-Methoxyindolin-2-one derivatives are subjected to such predictions to evaluate their drug-likeness, solubility, and stability, which are important factors in drug development .

In Silico ADMET Studies

In silico ADMET: (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to predict the pharmacokinetic and toxicological profile of 7-Methoxyindolin-2-one derivatives. These studies help in assessing the safety and efficacy of these compounds before moving on to in vitro and in vivo testing .

Cytotoxicity Studies

To further explore the application of 7-Methoxyindolin-2-one’s VEGFR-2 inhibitory potential against cancer, in vitro cytotoxicity studies are performed. These studies involve testing the compounds against various cancer cell lines to determine their effectiveness in killing cancer cells .

Mécanisme D'action

Target of Action

Indolin-2-one derivatives, which include 7-methoxyindolin-2-one, have been studied for their antioxidant activity . These compounds are believed to interact with reactive oxygen species (ROS), which play a crucial role in various diseases such as atherosclerosis, cancer, cardiovascular disease, neurodegenerative disease, and aging .

Mode of Action

The mode of action of 7-Methoxyindolin-2-one involves its interaction with its targets, leading to changes in their activity. For instance, indolin-2-one derivatives have been found to exhibit antioxidant activity via hydrogen atom transfer and a sequential proton loss electron transfer mechanism . .

Biochemical Pathways

Given its potential antioxidant activity, it can be inferred that 7-methoxyindolin-2-one may influence pathways related to oxidative stress and ros metabolism .

Result of Action

Given its potential antioxidant activity, it can be inferred that 7-methoxyindolin-2-one may help cells cope with oxidative stress by effectively quenching free radicals .

Orientations Futures

Research on indolin-2-one derivatives, including 7-Methoxyindolin-2-one, is ongoing. One study suggested that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants . Another study discussed the metabolism of melatonin in the central nervous system, which involves the formation of indolin-2-one derivatives .

Propriétés

IUPAC Name |

7-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQCUXBFROFCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499841 | |

| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyindolin-2-one | |

CAS RN |

7699-20-9 | |

| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.